N-[(1S,2R)-2-phenylcyclopropyl]acetamide
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Overview
Description
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a cyclopropyl ring substituted with a phenyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide typically involves the cyclopropanation of a suitable precursor followed by acetamidation.
Industrial Production Methods
Industrial production of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction may produce phenylethylamine .
Scientific Research Applications
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2R)-2-Phenylcyclopropyl]amine
- **N-[(1S,2R)-2-Phenylcyclopropyl]methanol
- **N-[(1S,2R)-2-Phenylcyclopropyl]carboxamide
Uniqueness
N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide is unique due to its specific structural features, such as the cyclopropyl ring and the acetamide group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(1S,2R)-2-phenylcyclopropyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
InChI Key |
OKNYZIGDRLPEEJ-MNOVXSKESA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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